Membrane Phase‑Transition Temperature: Dihydrosterculoyl‑PC vs. Oleoyl‑PC
Phosphatidylcholine (PC) liposomes bearing dihydrosterculic acid exhibit gel‑to‑liquid‑crystalline phase‑transition temperatures (Tc) approximately 16 °C higher than PC liposomes acylated with the corresponding monounsaturated oleic acid . This increment is attributable to the replacement of the cis‑double bond with a saturated cyclopropane ring and quantifies the ordering effect of the cyclopropane moiety on lipid bilayers .
| Evidence Dimension | Gel‑to‑liquid‑crystalline phase‑transition temperature (Tc) of phosphatidylcholine liposomes |
|---|---|
| Target Compound Data | Tc of dihydrosterculoyl‑PC is ~16 °C higher than that of oleoyl‑PC |
| Comparator Or Baseline | Oleoyl‑phosphatidylcholine (monounsaturated C₁₈:₁ Δ⁹‑cis) |
| Quantified Difference | ΔTc ≈ +16 °C |
| Conditions | Differential scanning calorimetry on synthetic phosphatidylcholines in aqueous dispersion; comparison performed against oleoyl‑PC and vaccenoyl‑PC |
Why This Matters
The substantial Tc shift directly impacts membrane fluidity and permeability, making dihydrosterculate the preferred choice for studies requiring a saturated cyclopropane lipid with intermediate bilayer ordering compared to both unsaturated and fully saturated straight‑chain analogs.
- [1] Macdonald, P. M., Sykes, B. D., McElhaney, R. N., & Cullis, P. R. (1985). Phase transition behaviour of artificial liposomes composed of phosphatidylcholines acylated with cyclopropane fatty acids. Biochimica et Biophysica Acta (BBA) - Biomembranes, 818(2), 161–167. View Source
